2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide
Overview
Description
The compound “2-(4-amino-1H-pyrazol-1-yl)acetonitrile” is a solid substance . It has a molecular weight of 122.13 and its IUPAC name is (4-amino-1H-pyrazol-1-yl)acetonitrile .
Molecular Structure Analysis
The InChI code for “2-(4-amino-1H-pyrazol-1-yl)acetonitrile” is 1S/C5H6N4/c6-1-2-9-4-5(7)3-8-9/h3-4H,2,7H2 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound “2-(4-amino-1H-pyrazol-1-yl)acetonitrile” is a solid substance . It has a molecular weight of 122.13 . The predicted density is 1.30±0.1 g/cm3 and the predicted boiling point is 349.5±22.0 °C .Scientific Research Applications
Antitumor and Antioxidant Evaluation
- Synthesis and Evaluation of N-Substituted-2-Amino-1,3,4-Thiadiazoles : Compounds synthesized from reactions involving similar pyrazole derivatives have shown promising antitumor and antioxidant activities. These compounds were characterized by various spectroscopic methods and evaluated for their biological activities, with some exhibiting significant antitumor potential (Hamama et al., 2013).
Antimicrobial Agents
- Design and Synthesis of Thiophene, Thienopyrimidine, and Thienothiadiazine Derivatives : Utilizing a base structure similar to the compound , new heterocyclic compounds incorporating the antipyrine moiety were synthesized. These compounds showed high biological activity against various microorganisms, suggesting potential applications as antimicrobial agents (Aly et al., 2011).
Anticonvulsant Activity
- Alkanamide Derivatives for Anticonvulsant Application : Studies on alkanamide derivatives, including those with a pyrazole structure, have shown potential anticonvulsant activities. Such compounds have been evaluated in models like the maximal electroshock test, highlighting their potential use in treating convulsive disorders (Tarikogullari et al., 2010).
Enzyme Inhibition
- Glutaminase Inhibitors with Antitumor Activity : Analogs of BPTES, a known glutaminase inhibitor, have been synthesized to improve drug-like properties and evaluated for their ability to inhibit tumor growth. This research suggests the potential of pyrazole derivatives in designing enzyme inhibitors with therapeutic applications (Shukla et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-cyclopropylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-6-3-10-12(4-6)5-8(13)11-7-1-2-7/h3-4,7H,1-2,5,9H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCACWFJEWFBAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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